molecular formula C11H9N3O2S B1480902 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098139-29-6

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No. B1480902
CAS RN: 2098139-29-6
M. Wt: 247.28 g/mol
InChI Key: DCDYSFWTUIGVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, an imidazole ring, a pyrazole ring, and an acetic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, imidazole derivatives can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a thiophene ring, an imidazole ring, and a pyrazole ring. These rings are connected in a specific arrangement, with the acetic acid group attached to the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetic acid group could participate in acid-base reactions, while the nitrogen atoms in the imidazole and pyrazole rings could act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could enhance its solubility in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized for the purpose of evaluating their biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitubercular activities. The synthesis processes often involve the creation of structurally diverse libraries through alkylation and ring closure reactions, enabling the generation of compounds with potential pharmacological applications (G. Roman, 2013; Manjoor. Syed et al., 2013).

Antioxidant Properties

Research has demonstrated the potential of certain derivatives in exhibiting significant antioxidant properties, comparable to those of known antioxidants such as ascorbic acid. This property is crucial for the development of novel therapeutic agents capable of combating oxidative stress-related diseases (A. El‐Mekabaty, 2015).

Antimicrobial and Anti-inflammatory Applications

Derivatives of the compound have shown promising antimicrobial and anti-inflammatory activities, suggesting their utility in the treatment of infections and inflammatory conditions. The effectiveness against a range of microbial strains and the reduction of inflammation highlight the therapeutic potential of these compounds (Maha M. A. Khalifa et al., 2008).

Chemotherapeutic Potential

The structural modification of this compound has led to the creation of derivatives with antitumor activities. These derivatives have been evaluated against various cancer cell lines, showing high potency and suggesting a promising direction for cancer chemotherapy research (R. Mohareb, M. S. Gamaan, 2018).

Future Directions

The compound “2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” could be a subject of future research, given the wide range of biological activities exhibited by imidazole derivatives . Further studies could explore its potential uses in medicine or other fields.

properties

IUPAC Name

2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYSFWTUIGVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.